

An In-depth Technical Guide to Fmoc-2-amino-6-fluorobenzoic Acid

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Compound of Interest

Compound Name: *Fmoc-2-amino-6-fluorobenzoic acid*

Cat. No.: *B1390373*

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This guide provides a comprehensive overview of **Fmoc-2-amino-6-fluorobenzoic acid**, a key building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Formula

Fmoc-2-amino-6-fluorobenzoic acid is a derivative of anthranilic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing the amino group from undergoing unwanted reactions during the coupling process.^[1] The fluorine atom on the benzene ring enhances the molecule's unique chemical properties and biological activity.

Molecular Formula: $C_{22}H_{16}FNO_4$ ^[2]

Structure:

Caption: Chemical structure of **Fmoc-2-amino-6-fluorobenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties for **Fmoc-2-amino-6-fluorobenzoic acid** and its unprotected precursor, 2-amino-6-fluorobenzoic acid, are presented below.

Property	Fmoc-2-amino-6-fluorobenzoic acid	2-Amino-6-fluorobenzoic acid
Molecular Formula	C ₂₂ H ₁₆ FNO ₄ [2]	C ₇ H ₆ FNO ₂ [3][4][5][6]
Molecular Weight	377.38 g/mol [2]	155.13 g/mol [3][4][5][6]
Appearance	-	Light yellow solid[3] or white to cream/yellow powder[7]
Melting Point	216-218 °C (for Fmoc-2-aminobenzoic acid)[8]	167-169 °C[3][5]
Purity (Typical)	-	≥97.5% (HPLC)[7]
Solubility	Soluble in Dimethylformamide (DMF)[8]	-
CAS Number	-	434-76-4[3][4][5]

Synthesis and Experimental Protocols

The synthesis of **Fmoc-2-amino-6-fluorobenzoic acid** is typically achieved through a two-step process: first, the synthesis of the 2-amino-6-fluorobenzoic acid core, followed by the protection of the amino group with an Fmoc reagent.

Synthesis of 2-Amino-6-fluorobenzoic Acid

Several methods exist for the synthesis of 2-amino-6-fluorobenzoic acid.[9][10] One common laboratory-scale method involves the reduction of 6-fluoro-2-nitrobenzoic acid.[10]

Experimental Protocol: Reduction of 6-fluoro-2-nitrobenzoic acid[10]

- **Reaction Setup:** In a 50 mL three-necked flask, combine 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.
- **Addition of Reducing Agent:** At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the mixture.

- **Reaction:** Stir the mixture at room temperature for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure.
- **Extraction:** Add 20 mL of ethyl acetate and 10 mL of water to the residue. Separate the organic phase, and concentrate it to yield the product.
- **Yield and Purity:** This method has been reported to produce a pale yellow solid with a yield of 96.8% and an HPLC purity of 99.6%.[\[10\]](#)

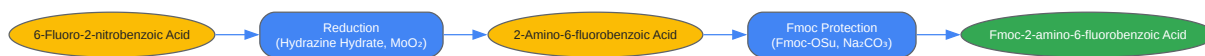
Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

The attachment of the Fmoc protecting group is a standard procedure in peptide chemistry.[\[1\]](#)

Experimental Protocol: Fmoc Protection

- **Dissolution:** Dissolve 2-amino-6-fluorobenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.
- **Addition of Fmoc Reagent:** Cool the solution in an ice bath. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while stirring.
- **Reaction:** Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.
- **Work-up:** Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.
- **Isolation:** If a precipitate forms, collect it by filtration, wash with water until the filtrate is neutral, and dry under vacuum.[\[11\]](#) If an oil forms, perform an extractive work-up using a suitable organic solvent like ethyl acetate.[\[11\]](#)

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Fmoc-2-amino-6-fluorobenzoic acid**.

Applications in Research and Drug Development

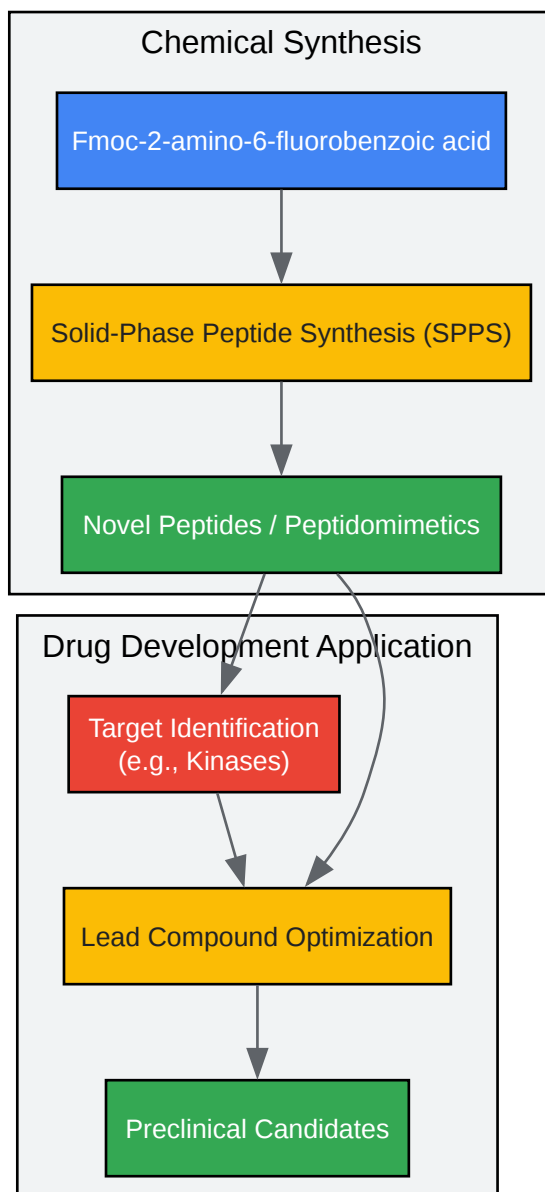
The unique structure of **Fmoc-2-amino-6-fluorobenzoic acid** makes it a valuable tool in several scientific domains.

- **Pharmaceutical Synthesis:** The unprotected core, 2-amino-6-fluorobenzoic acid, is a crucial intermediate in synthesizing various pharmaceuticals, including anti-inflammatory, analgesic, antiviral, and anti-cancer agents.[3][12][13] The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[14]
- **Peptide Synthesis:** As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). It allows for the site-specific incorporation of a fluorinated anthranilic acid moiety into peptide chains, enabling the development of novel peptides with altered conformations and biological activities.
- **Biochemical Research:** The precursor molecule is used to create fluorescent probes for biological imaging, which helps researchers visualize cellular processes.[3][12] It is also employed in studies of enzyme activity and protein interactions.[3]
- **Materials Science:** The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.[3][12]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by **Fmoc-2-amino-6-fluorobenzoic acid** are not extensively documented, its precursor is a building block for molecules with significant biological activity. For instance, 2-amino-6-fluorobenzoic acid is used to synthesize inhibitors of casein kinase 1ε (CK1ε), a key regulator in cellular growth, survival, and circadian rhythms, and a target in cancer research.[10]

Logical Relationship Diagram



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Caption: Role of **Fmoc-2-amino-6-fluorobenzoic acid** in drug discovery.

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